molecular formula C13H16N2O3 B5810851 4-(2-methoxybenzoyl)-1-piperazinecarbaldehyde

4-(2-methoxybenzoyl)-1-piperazinecarbaldehyde

Cat. No. B5810851
M. Wt: 248.28 g/mol
InChI Key: LPPXRXXITGAUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxybenzoyl)-1-piperazinecarbaldehyde, commonly known as MBP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of MBP is not fully understood. However, studies have shown that it inhibits the growth of bacterial and fungal cells by disrupting their cell membranes. MBP has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
MBP has been shown to have minimal toxicity in vitro and in vivo. It has been found to be well-tolerated in animal studies and does not cause any significant adverse effects. MBP has also been found to have antioxidant properties and can scavenge free radicals in biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of MBP is its simple and efficient synthesis method. It is also a versatile compound that can be used in various scientific research fields. However, one of the limitations of MBP is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of MBP. One potential area of research is the development of MBP-based fluorescent probes for the detection of metal ions in biological systems. Another area of research is the study of MBP's potential use as an anticancer agent. Additionally, MBP's antibacterial and antifungal properties make it a potential candidate for the development of new antimicrobial agents.
Conclusion
In conclusion, MBP is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its simple and efficient synthesis method, minimal toxicity, and versatile properties make it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and potential applications in different scientific research fields.

Synthesis Methods

MBP can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methoxybenzoyl chloride with piperazine in the presence of anhydrous potassium carbonate. The reaction proceeds at room temperature, and the resulting product is purified using column chromatography.

Scientific Research Applications

MBP has been extensively studied for its potential applications in various scientific research fields. It has been found to possess antibacterial, antifungal, and antitumor properties. MBP has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

4-(2-methoxybenzoyl)piperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-18-12-5-3-2-4-11(12)13(17)15-8-6-14(10-16)7-9-15/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPXRXXITGAUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxybenzoyl)piperazine-1-carbaldehyde

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